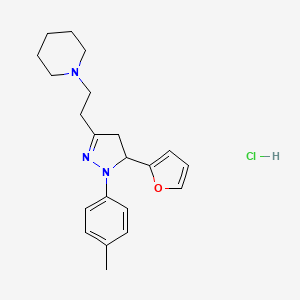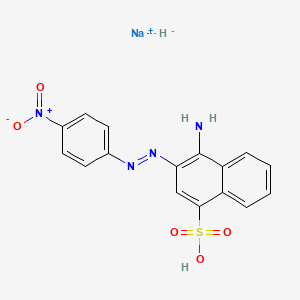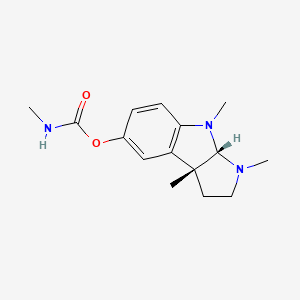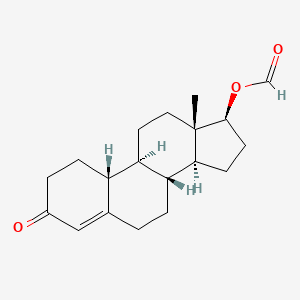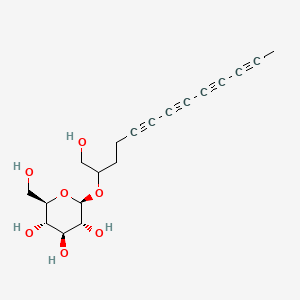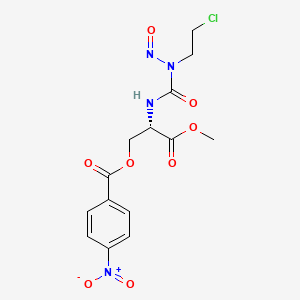
Serine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, p-nitrobenzoate (ester), L-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Serine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, p-nitrobenzoate (ester), L- is a complex organic compound with the molecular formula C14-H15-Cl-N4-O8 and a molecular weight of 402.78 . This compound is known for its unique structure, which includes a serine backbone modified with a nitrosocarbamoyl group, a chloroethyl group, and a p-nitrobenzoate ester. It has applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of Serine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, p-nitrobenzoate (ester), L- involves multiple steps. The process typically starts with the protection of the serine hydroxyl group, followed by the introduction of the nitrosocarbamoyl group. The chloroethyl group is then added through a substitution reaction, and finally, the p-nitrobenzoate ester is formed. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The nitrosocarbamoyl group can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The nitro group in the p-nitrobenzoate ester can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and nucleophiles such as amines and thiols.
Scientific Research Applications
Serine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, p-nitrobenzoate (ester), L- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Serine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, p-nitrobenzoate (ester), L- involves its interaction with specific molecular targets. The nitrosocarbamoyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their structure and function. The chloroethyl group can also participate in alkylation reactions, further affecting the activity of biological molecules .
Comparison with Similar Compounds
Similar compounds include other serine derivatives with different substituents on the serine backbone. For example:
- Serine, N-((2-chloroethyl)nitrosocarbamoyl)-, sodium salt
- Serine, N-((2-chloroethyl)nitrosocarbamoyl)-, ethyl ester These compounds share similar structural features but differ in their specific substituents, leading to variations in their chemical properties and biological activities. The unique combination of the nitrosocarbamoyl group, chloroethyl group, and p-nitrobenzoate ester in Serine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, p-nitrobenzoate (ester), L- makes it distinct and valuable for specific applications .
Properties
CAS No. |
84993-80-6 |
|---|---|
Molecular Formula |
C14H15ClN4O8 |
Molecular Weight |
402.74 g/mol |
IUPAC Name |
[(2S)-2-[[2-chloroethyl(nitroso)carbamoyl]amino]-3-methoxy-3-oxopropyl] 4-nitrobenzoate |
InChI |
InChI=1S/C14H15ClN4O8/c1-26-13(21)11(16-14(22)18(17-23)7-6-15)8-27-12(20)9-2-4-10(5-3-9)19(24)25/h2-5,11H,6-8H2,1H3,(H,16,22)/t11-/m0/s1 |
InChI Key |
ZJSXLCOPQQSOLE-NSHDSACASA-N |
Isomeric SMILES |
COC(=O)[C@H](COC(=O)C1=CC=C(C=C1)[N+](=O)[O-])NC(=O)N(CCCl)N=O |
Canonical SMILES |
COC(=O)C(COC(=O)C1=CC=C(C=C1)[N+](=O)[O-])NC(=O)N(CCCl)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


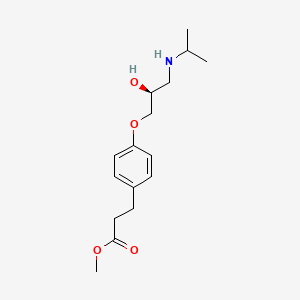
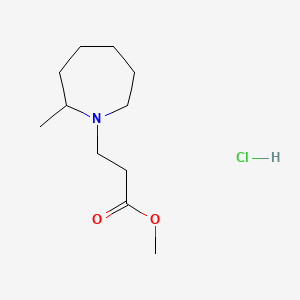

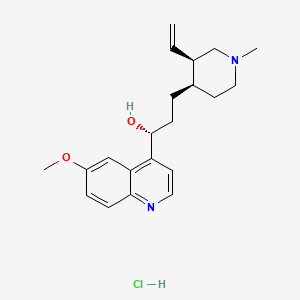
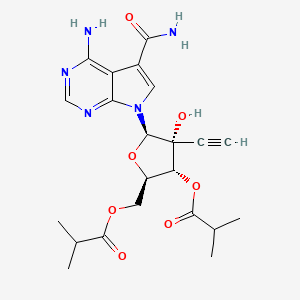

![(2R)-6-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid;hydrochloride](/img/structure/B12773499.png)
